molecular formula C9H8O3 B8726333 7-Methoxybenzofuran-2(3H)-one

7-Methoxybenzofuran-2(3H)-one

Cat. No.: B8726333
M. Wt: 164.16 g/mol
InChI Key: BTOOVHBRBFRQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzofuran-2(3H)-one (CAS 28033-41-2) is a high-value benzofuran derivative serving as a versatile chemical intermediate and key scaffold in medicinal chemistry research. This compound is of significant interest in the design and synthesis of novel tyrosinase inhibitors. Recent studies have shown that hybrids derived from 7-methoxybenzofuran demonstrate excellent tyrosinase inhibition potential, with certain derivatives exhibiting IC50 values as low as 0.39 ± 1.45 μM, significantly more efficacious than standard inhibitors like kojic acid . The benzofuran core is a privileged structure in drug discovery, known for its broad pharmacological profile, which includes potential antiviral applications, making it a relevant scaffold for probing new therapeutic pathways . Key Specifications: • CAS Number: 28033-41-2 • Molecular Formula: C9H8O3 • Molecular Weight: 164.16 g/mol • SMILES: O=C1OC2=C(OC)C=CC=C2C1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-3H-1-benzofuran-2-one

InChI

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-8(10)12-9(6)7/h2-4H,5H2,1H3

InChI Key

BTOOVHBRBFRQNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 7 Methoxybenzofuran 2 3h One and Its Analogues

Established Synthetic Pathways to the Benzofuranone Core Structure

General strategies for assembling the benzofuran-2(3H)-one, also known as 2-coumaranone, core often involve the formation of a crucial ether linkage followed by an intramolecular ring-closing reaction. These methods provide broad access to a variety of substituted benzofuranones.

Base-Catalyzed Intramolecular O-Alkylation Approaches

A classical and reliable method for constructing the benzofuranone ring system is through the intramolecular cyclization of (ortho-hydroxy)aryl acetic acids or their ester derivatives. This approach typically involves two key steps: the O-alkylation of a phenol (B47542) with an α-haloacetic acid derivative to form a phenoxyacetic acid intermediate, followed by an intramolecular Friedel-Crafts-type acylation or lactonization. oregonstate.edu

The cyclization of the phenoxyacetic acid intermediate is often promoted by dehydrating agents or acids. However, base-catalyzed methods, such as those employing cesium carbonate (Cs₂CO₃), have also been developed. These reactions can proceed through a cascade mechanism where a Michael addition is followed by an intramolecular lactonization to construct the final benzofuran-2(3H)-one skeleton. royalsocietypublishing.org This strategy is particularly useful for synthesizing 3,3-disubstituted benzofuran-2(3H)-ones. royalsocietypublishing.org

Aldol (B89426) Condensation Reactions for Benzofuranone Precursors

Aldol condensation reactions are powerful carbon-carbon bond-forming tools that can be strategically employed in the synthesis of precursors for benzofuranone systems. rsc.org This strategy can involve an intermolecular condensation to build a key intermediate, which then undergoes cyclization. For example, a Claisen-Schmidt condensation between a benzofuran-3(2H)-one and a benzaldehyde (B42025) is a common method to synthesize aurones (2-benzylidenebenzofuran-3(2H)-ones), which are isomers of flavones. rsc.org

Alternatively, an intramolecular aldol-type reaction can be used. A suitably substituted precursor, such as a derivative of 2-hydroxychalcone, can first be rearranged and cyclized to form a 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov This intermediate can then be selectively transformed into a 3-acylbenzofuran, a related structural motif, under specific acidic or basic conditions, demonstrating the utility of condensation and rearrangement strategies in accessing these core structures. nih.gov Furthermore, processes involving hydrolysis and subsequent aldol condensation have been proposed as key steps in the palladium-mediated synthesis of certain benzofuran (B130515) derivatives. nih.gov

One-Pot Multicomponent Reactions for Benzofuranone Scaffolds

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex heterocyclic scaffolds like benzofurans. nih.govnih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade fashion, avoiding the need for isolation of intermediates.

Several MCRs have been developed to access benzofuran and related structures. For instance, a three-component Strecker-type reaction has been applied for the synthesis of benzofuran derivatives. Another approach involves the Sonogashira coupling of 2-iodophenols and terminal acetylenes, followed by a subsequent cyclization with an aryl iodide to furnish 2,3-disubstituted benzofurans. nih.gov Microwave irradiation can be used to accelerate these reactions, leading to shorter reaction times and cleaner products. nih.gov While many of these methods lead to fully aromatic benzofurans, they are highly relevant as the benzofuranone core can often be derived from or is a key intermediate in these pathways. A novel cascade reaction involving Michael addition and lactonization has also been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. royalsocietypublishing.org

Reaction Type Key Reactants Catalyst/Conditions Resulting Scaffold Reference
Sonogashira/Cyclization2-Iodophenols, Terminal Alkynes, Aryl IodidesPd catalyst, Microwave2,3-Disubstituted Benzofurans nih.gov
Strecker-Type ReactionEuparin, Primary Amines, Trimethylsilyl CyanideZnO-nanorods, PiperidineSubstituted Benzofurans
Michael Addition/LactonizationN-substituted (ortho-hydroxy)aryl glycine (B1666218) esters, α,β-unsaturated carbonylsCs₂CO₃3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-ones royalsocietypublishing.org
Rap-Stoermer ReactionSalicylaldehydes, α-HaloketonesTriethylamine2-Acylbenzofurans nih.gov

[3+2] Annulation Strategies in Benzofuranone Synthesis

Annulation reactions, particularly [3+2] cycloadditions, represent a modern and powerful strategy for constructing the five-membered ring of the benzofuranone system. These methods involve the reaction of a three-atom component with a two-atom component to form the heterocyclic ring in a convergent manner.

One such approach involves a novel [3+2] cascade reaction between an aryl acetate (B1210297) and a 1,4-dihydroxy-2-naphthoic acid ester. rsc.org This reaction is cooperatively catalyzed by isothiourea and vanadium, where C1-ammonium enolates generated from the aryl acetate cycloadduct onto 1,4-naphthoquinone (B94277) intermediates to yield 3-aryl-3H-benzofuranone derivatives. rsc.org Other strategies include the palladium-catalyzed [3+2] annulation of phenols and acetylenes. researchgate.net Metal-free versions of this transformation have also been developed, highlighting the versatility of this approach. researchgate.net A [4+1] annulation has also been reported, where para-quinone methides react with bromonitromethane (B42901) to produce benzofuran-2(3H)-ones, among other heterocycles. rsc.org

Annulation Type Key Reactants Catalyst/Conditions Key Feature Reference
[3+2] CascadeAryl Acetate, 1,4-Dihydroxy-2-naphthoic acid esterIsothiourea / VanadiumCooperative catalysis rsc.org
[3+2] AnnulationPhenols, AcetylenesPd catalystDirect formation from phenols researchgate.net
[3+2] AnnulationPhenols, AcetylenesMetal-freeAvoids transition metals researchgate.net
[4+1] Annulationpara-Quinone methides, BromonitromethaneMetal-free, DDQForms ring via oxidation/elimination rsc.org

Targeted Synthesis of 7-Methoxybenzofuran-2(3H)-one

While general methods provide access to the core benzofuranone structure, targeted syntheses are required to produce specific substitution patterns, such as that found in 7-Methoxybenzofuran-2(3H)-one. The choice of starting material is critical for achieving the correct regiochemistry.

Synthesis from Ortho-Vanillin Precursors

The synthesis of substituted benzofuranones is highly dependent on the substitution pattern of the starting phenolic precursor. While ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a readily available starting material, its structure dictates that cyclization to a benzofuranone would result in the methoxy (B1213986) group at the 4-position of the heterocyclic ring system.

Therefore, to achieve the 7-methoxy substitution pattern of the target molecule, a different precursor is required. A common strategy involves starting with a phenol that has the methoxy group positioned meta to the hydroxyl group. For example, a synthetic route starting from 2-methoxy-6-methylbenzoic acid ethyl ester can be utilized to produce a 7-methoxy-substituted isobenzofuranone, a related structural isomer. chemicalbook.com The synthesis of 7-methylbenzofuran-2(3H)-one has been achieved through the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate, demonstrating how complex precursors can be used to control the final substitution pattern with high regioselectivity. oregonstate.edu A direct and regioselective synthesis of 7-Methoxybenzofuran-2(3H)-one would similarly rely on a starting material such as a derivative of 3-methoxyphenol (B1666288) or 2-hydroxy-6-methoxybenzaldehyde (B112916) to ensure the methoxy group is correctly placed at the C7 position of the final product.

Specific Reaction Conditions and Reagent Systems for 7-Methoxybenzofuran-2(3H)-one Formation

The formation of substituted benzofuran-2(3H)-ones can be achieved through various synthetic routes, often involving the cyclization of substituted phenols. A notable strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edunsf.gov This method facilitates the regioselective preparation of benzofuranones with programmable substitution at any position. oregonstate.edunsf.gov

In a general procedure for synthesizing analogues like 7-methylbenzofuran-2(3H)-one, a pyrone and a nitroalkene are combined in a reaction vessel with a Lewis acid, such as aluminum chloride (AlCl₃), and a protic acid like trifluoroacetic acid (TFA). oregonstate.edunsf.gov The reaction is typically conducted under an inert argon atmosphere and heated to temperatures around 120 °C for several hours. oregonstate.edunsf.gov The choice of solvent can be critical, with 1,2-dichlorobenzene (B45396) (DCB) being a common option. oregonstate.edunsf.gov While this specific methodology for the 7-methoxy variant is not detailed, the general applicability of the reaction suggests that appropriately substituted pyrone precursors could yield the desired 7-methoxybenzofuran-2(3H)-one.

The optimization of this reaction has shown that combining both a Lewis acid (AlCl₃) and a protic acid (TFA) can significantly increase the rate of benzofuranone production. nsf.gov Various other Lewis acids, including boronic acids and boron trifluoride, have been tested but did not show improved chemical yields. oregonstate.edunsf.gov Similarly, other protic acids like toluenesulfonic acid and hydrochloric acid did not offer superior results compared to TFA. oregonstate.edunsf.gov

Table 1: General Reaction Conditions for Benzofuran-2(3H)-one Synthesis

Parameter Condition Source
Reactants 3-Hydroxy-2-pyrone, Nitroalkene oregonstate.edunsf.gov
Catalyst System Aluminum Chloride (Lewis Acid), Trifluoroacetic Acid (Protic Acid) oregonstate.edunsf.gov
Solvent 1,2-Dichlorobenzene (DCB) oregonstate.edunsf.gov
Temperature 120 °C oregonstate.edunsf.gov
Atmosphere Inert (Argon) oregonstate.edu
Duration 4-20 hours oregonstate.edunsf.gov

Green Chemistry Approaches in Benzofuranone Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing more environmentally friendly methods for synthesizing benzofuranone derivatives. These approaches focus on using benign catalytic systems, alternative energy sources, and reducing solvent waste.

Utilizing Environmentally Benign Catalytic Systems

Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones to minimize waste. scielo.org.mx In benzofuran synthesis, several catalytic systems have been developed that align with this principle.

Palladium Catalysis in Aqueous Media : Palladium-catalyzed reactions are ubiquitous in synthetic chemistry. scielo.org.mx Green adaptations of these methods involve using benign solvents. For instance, a palladium-catalyzed synthesis of a benzofuran has been successfully demonstrated in solvents like 2-propanol or acetone, which are further diluted with water. scielo.org.mx This approach not only uses less hazardous solvents but also minimizes energy input by running at room temperature without stirring. scielo.org.mx

Gold-Catalyzed Cycloisomerization : Gold catalysts, such as Ph₃PAuCl, have been employed for the cycloisomerization of o-alkynyl phenols to produce benzofuran-3(2H)-ones. chemistryviews.org While not inherently "green," these catalytic methods are often highly efficient, reducing the need for excess reagents and harsh conditions. chemistryviews.org

Metal-Free and Iodine-Catalyzed Systems : Moving away from transition metals, metal-free synthetic protocols represent a significant advancement in green chemistry. nih.gov An eco-friendly, metal-free approach for synthesizing related dihydrobenzofuran derivatives involves treating substituted allylphenols with diaryl diselenides using catalytic iodine and DMSO as an oxidant under microwave irradiation. nih.gov Catalyst-free synthesis is another green approach that avoids the use of expensive and potentially toxic catalysts altogether. nih.gov

Electrochemical Synthesis Methods for Benzofuranone Derivatives

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods. nih.govnih.gov It often proceeds with high yields and purity while minimizing reagent use. nih.govresearchgate.net The core of this method for benzofuranone-related structures involves the electrochemical oxidation of catechols or phenols. nih.govnih.gov

The process typically involves generating a phenoxy cation or a quinone intermediate at an electrode. nih.govnih.gov This reactive intermediate then participates in a Michael addition reaction with a suitable nucleophile. nih.govresearchgate.net These syntheses are often performed in aqueous solutions using a carbon rod electrode within an undivided cell, which simplifies the experimental setup. nih.govresearchgate.net This technique allows for the coupling of various alkenes with the electrochemically generated phenoxy cation to prepare dihydrobenzofurans. nih.gov The electrochemical oxidation of catechol, for example, in the presence of a nucleophile can lead to the formation of the benzofuran ring system with the consumption of two electrons per molecule. nih.govresearchgate.net

Solvent-Free or Recyclable Medium Strategies

Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry.

Solvent-Free Grinding and Microwave Irradiation : Recent developments have demonstrated the synthesis of dihydrobenzofuran scaffolds through a solvent-free grinding protocol. nih.gov For example, α-chlorooxindoles can be treated with salicylaldehyde (B1680747) in the presence of KOH via a [4+1] cyclization to afford products in good to excellent yields. nih.gov Another eco-friendly approach involves the microwave-irradiated, solvent-free (neat) treatment of substituted allylphenols with diaryl diselenides. nih.gov

Aqueous and Recyclable Solvents : The use of water as a solvent is highly desirable for green synthesis. Palladium-catalyzed reactions for benzofuran synthesis have been shown to be effective in aqueous mixtures, such as water-diluted 2-propanol or acetone. scielo.org.mx This not only reduces the reliance on organic solvents but also simplifies the workup procedure, as products can often be isolated without the need for chromatography. scielo.org.mx

Advanced Synthetic Strategies for Complex Benzofuranone Architectures

The synthesis of structurally complex benzofuranones requires sophisticated and flexible chemical strategies. Modern organic synthesis has produced several powerful methods to construct these intricate molecular architectures.

One advanced method is a gold-catalyzed cycloisomerization of o-alkynyl phenols. chemistryviews.org This protocol, using a catalyst like Ph₃PAuCl with an oxidant such as Selectfluor, allows for the efficient synthesis of benzofuran-3(2H)-ones. chemistryviews.org A key advantage of this strategy is its flexibility; a metal-free variant allows for the treatment of benzofurans with alcohols, acids, or water to yield the corresponding benzofuranones, often in higher yields than the gold-catalyzed reaction. chemistryviews.org

Another powerful strategy involves a Diels-Alder-based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes. oregonstate.edunsf.gov This reaction allows for the creation of phenols bearing a tethered ester, which then cyclize in situ to form the benzofuranone ring. oregonstate.edu This method offers exceptional control over the substitution pattern on the resulting benzofuranone, enabling the synthesis of complex and highly substituted derivatives. oregonstate.edunsf.gov

Furthermore, a one-pot [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane provides a facile, metal-free route to functionalized benzofuran-2(3H)-ones. rsc.org This reaction proceeds under mild conditions and is followed by an oxidation/elimination sequence to yield the final products in moderate to good yields. rsc.org These advanced, often one-pot, methodologies provide efficient and elegant pathways to complex benzofuranone structures from readily available starting materials. chemistryviews.orgrsc.org

Derivatization and Structural Modification of 7 Methoxybenzofuran 2 3h One

Chemical Transformations at the Benzofuranone Core

Modifications directly on the 7-Methoxybenzofuran-2(3H)-one nucleus involve reactions that alter its substitution pattern, introducing new functional groups onto either the aromatic ring or the lactone portion of the molecule.

The introduction of an acyl group onto the benzofuranone scaffold is typically achieved through electrophilic aromatic substitution, such as the Friedel-Crafts acylation. semanticscholar.org In this type of reaction, an acyl chloride or anhydride (B1165640) is reacted with the aromatic ring in the presence of a Lewis acid catalyst. For 7-Methoxybenzofuran-2(3H)-one, the aromatic ring possesses two key directing groups: the electron-donating methoxy (B1213986) group (-OCH₃) at position 7 and the electron-withdrawing lactone ring system.

The methoxy group is a strong activating, ortho-, para-director, which would favor acylation at positions 6 and 8 (though position 8 is sterically hindered by the fused lactone ring). Conversely, the lactone acts as a deactivating, meta-director relative to its point of attachment. The interplay of these electronic effects determines the regiochemical outcome. Studies on the Friedel-Crafts aroylation of related 2-substituted benzofurans have shown that acylation occurs predominantly at the 3-position of the furan (B31954) ring; however, for the benzofuranone system, substitution is expected on the benzene (B151609) ring. researchgate.net For 2-phenylbenzofurans, aroylation can lead to a mixture of regioisomers, with substitution occurring at the 3-, 4-, and 6-positions. researchgate.net Therefore, the acylation of 7-Methoxybenzofuran-2(3H)-one would likely yield a primary product at the C6 position, influenced by the powerful directing effect of the methoxy group.

Table 1: Plausible Friedel-Crafts Acylation of 7-Methoxybenzofuran-2(3H)-one
Starting MaterialReagentsReaction TypeExpected Major Product
7-Methoxybenzofuran-2(3H)-oneAcetyl chloride, AlCl₃Friedel-Crafts Acetylation6-Acetyl-7-methoxybenzofuran-2(3H)-one
7-Methoxybenzofuran-2(3H)-oneBenzoyl chloride, AlCl₃Friedel-Crafts Benzoylation6-Benzoyl-7-methoxybenzofuran-2(3H)-one

Halogenation provides a route to functionalized benzofuranones that can serve as intermediates for further cross-coupling reactions. Two primary sites are available for halogenation: the aromatic ring (C4, C5, C6) and the α-carbon of the lactone (C3).

Aromatic Halogenation : Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) can introduce a halogen atom onto the benzene ring. The regioselectivity is governed by the same electronic principles as acylation, with the C6 position being the most likely site of substitution due to activation by the adjacent methoxy group.

α-Halogenation : The C3 position, being alpha to the carbonyl group of the lactone, has acidic protons. Under basic conditions, an enolate can be formed at C3, which can then act as a nucleophile and react with an electrophilic halogen source (e.g., Br₂). mnstate.edu However, base-catalyzed halogenation can be difficult to control, as the introduction of one halogen atom increases the acidity of the remaining α-hydrogen, often leading to di-halogenated products. mnstate.edu

The introduction of alkyl or aryl groups can be achieved at the C3 position through enolate chemistry. The process involves the deprotonation of the α-carbon (C3) using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to form an enolate ion. libretexts.org This strong base ensures complete conversion to the enolate. mnstate.edu The resulting nucleophilic enolate can then be treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the C3 position. libretexts.org This method is effective for primary and secondary alkyl halides, while tertiary halides are prone to elimination reactions. libretexts.org

Direct C-H arylation is a powerful modern technique, but it is typically applied to electron-rich aromatic systems like benzofurans, where palladium catalysts can facilitate coupling at the C2 position. nsf.govnih.gov For the saturated lactone ring of 7-Methoxybenzofuran-2(3H)-one, the enolate alkylation pathway remains the most direct and predictable method for introducing substituents at the C3-position.

Table 2: C3-Alkylation of 7-Methoxybenzofuran-2(3H)-one via Enolate Intermediate
StepReagentsIntermediate/ProductDescription
1. Enolate FormationLithium diisopropylamide (LDA) in THF, -78 °CLithium enolate of 7-Methoxybenzofuran-2(3H)-oneDeprotonation at the C3 position to form the nucleophilic enolate. mnstate.edu
2. AlkylationAlkyl halide (R-X), e.g., CH₃I3-Alkyl-7-methoxybenzofuran-2(3H)-oneSₙ2 attack by the enolate on the electrophilic alkyl halide. libretexts.org

Synthesis of Heterocyclic Hybrids Incorporating 7-Methoxybenzofuranone

The 7-methoxybenzofuranone scaffold can be elaborated into more complex heterocyclic systems, such as pyrazolines and triazoles. These syntheses typically involve converting the benzofuranone into a suitable intermediate that can undergo cyclization reactions.

Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds that can be synthesized from α,β-unsaturated carbonyl compounds known as chalcones. thepharmajournal.comrdd.edu.iq The synthesis of a pyrazoline derivative incorporating the 7-methoxybenzofuranone moiety is a multi-step process.

Precursor Synthesis : A suitable starting material, such as 2-acetyl-7-methoxybenzofuran, is required.

Chalcone (B49325) Formation : The acetylbenzofuran undergoes a base-catalyzed Claisen-Schmidt condensation with a substituted aromatic aldehyde. dergipark.org.tr This reaction forms a chalcone, which is an α,β-unsaturated ketone containing the 7-methoxybenzofuran (B1297906) core linked to another aromatic ring via a three-carbon bridge. utm.my

Pyrazoline Cyclization : The chalcone is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) or a substituted hydrazine in a suitable solvent like ethanol (B145695) or glacial acetic acid. thepharmajournal.comdergipark.org.tr The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration to yield the stable 2-pyrazoline (B94618) ring. dergipark.org.tr

This synthetic sequence allows for considerable diversity, as various substituted aldehydes can be used in the chalcone formation step to generate a library of pyrazoline derivatives. orientjchem.org

Table 3: General Synthesis of 7-Methoxybenzofuran-Pyrazoline Hybrids
StepReactantsConditionsProduct
1. Chalcone Synthesis2-Acetyl-7-methoxybenzofuran + Substituted Aromatic Aldehyde (Ar-CHO)Base catalyst (e.g., NaOH or KOH) in ethanol rdd.edu.iqdergipark.org.tr(E)-1-(7-methoxybenzofuran-2-yl)-3-(Ar)-prop-2-en-1-one (Chalcone)
2. Pyrazoline FormationChalcone + Hydrazine HydrateReflux in ethanol or glacial acetic acid thepharmajournal.com2-(5-(Ar)-4,5-dihydro-1H-pyrazol-3-yl)-7-methoxybenzofuran (Pyrazoline)

1,2,4-Triazoles are another important class of five-membered heterocycles that can be synthesized from carboxylic acid hydrazides (acyl hydrazides). scielo.brresearchgate.net To construct a triazole hybrid of 7-methoxybenzofuranone, a precursor bearing a carboxylic acid hydrazide functional group is necessary.

The synthetic pathway involves several key transformations:

Functional Group Introduction : A carboxylic acid or a group that can be converted into a carboxylic acid (e.g., an ester or nitrile) must first be attached to the 7-methoxybenzofuranone scaffold.

Hydrazide Formation : The resulting carboxylic acid is activated (e.g., by conversion to an acid chloride or using a coupling agent) and reacted with hydrazine hydrate to form the corresponding carboxylic acid hydrazide.

Triazole Ring Closure : The acid hydrazide is then cyclized to form the 1,2,4-triazole (B32235) ring. Several methods exist for this final step. A common approach involves reacting the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine hydrate leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole derivative. nih.gov Alternative one-pot methods can also construct 1,3,5-substituted 1,2,4-triazoles directly from a carboxylic acid, an amidine, and a hydrazine. organic-chemistry.org

This modular approach enables the creation of a wide array of triazole derivatives fused or appended to the core 7-methoxybenzofuranone structure.

Conjugation with Other Biologically Relevant Scaffolds (e.g., Carbazole (B46965), Quinoline)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in medicinal chemistry to develop novel compounds with potentially enhanced efficacy or unique activity profiles. The 7-methoxybenzofuranone scaffold can be strategically combined with other heterocycles known for their biological importance, such as carbazole and quinoline (B57606).

Carbazole Conjugates: Carbazole derivatives are noted for their photoactive and electroactive properties. While direct conjugation with 7-Methoxybenzofuran-2(3H)-one is not extensively documented, the fusion of benzofuran (B130515) and carbazole moieties to create pentacyclic systems like benzofuro[2,3-b]carbazole is an established synthetic goal. Such structures are pursued for their potential applications in materials science and as biologically active agents, including antitumor compounds.

Quinoline Conjugates: Quinoline is a privileged scaffold found in numerous pharmaceuticals. The synthesis of benzofuran-quinoline hybrids is an area of active research. For instance, novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized, demonstrating a viable strategy for linking these two heterocyclic systems. researchgate.net A common synthetic route involves the reaction of a functionalized quinoline, such as ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, with substituted salicylaldehydes to construct the benzofuran portion of the molecule. researchgate.net Applying this logic, a suitably substituted 7-methoxy-benzofuran precursor could be coupled with a quinoline derivative to generate a hybrid molecule, although specific examples starting from 7-Methoxybenzofuran-2(3H)-one are not prevalent. The development of synthetic methods for benzofuro[2,3-b]quinoline derivatives is also of significant interest due to the potential for these fused systems to interact with DNA and inhibit cancer cell growth.

Exploration of Regio- and Stereoselectivity in Derivatization

Controlling the regiochemistry and stereochemistry of reactions is paramount for creating specific, well-defined molecules and avoiding the formation of difficult-to-separate isomeric mixtures.

Regioselectivity: The substitution pattern on the benzofuranone ring inherently dictates the regioselectivity of further reactions. In the synthesis of substituted benzofuranones, the regiochemical outcome can be controlled with a high degree of precision. For example, a Diels-Alder-based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes allows for the programmable and regioselective preparation of benzofuranones with various substitution patterns. oregonstate.edu

When derivatizing the pre-formed 7-Methoxybenzofuran-2(3H)-one ring, the existing methoxy group at the C-7 position and the carbonyl group at C-2 will direct incoming reagents. The benzene portion of the scaffold is activated towards electrophilic substitution by the electron-donating methoxy group, which would likely direct incoming electrophiles to the C-4 and C-6 positions. Conversely, reactions at the lactone (furanone) ring often involve the α-carbon (C-3), which can be deprotonated to form an enolate, enabling a range of alkylation and condensation reactions. The precise control of reaction conditions is crucial to favor one reactive site over another. For instance, in reactions involving α-phenoxy carbonyl cyclizations, steric factors often favor the formation of the less-hindered product, a principle that governs the regiochemical outcome. oregonstate.edu

Stereoselectivity: The introduction of a new stereocenter during the derivatization of 7-Methoxybenzofuran-2(3H)-one, which is itself achiral, requires stereoselective methods. This is most relevant in reactions at the C-3 position. For example, the alkylation of the enolate formed at C-3 with an electrophile can create a new chiral center. To control the stereochemical outcome, chiral auxiliaries, phase-transfer catalysts, or organocatalysts can be employed. While specific studies detailing the stereoselective derivatization of 7-Methoxybenzofuran-2(3H)-one are limited, the principles are well-established in the synthesis of related lactones and heterocyclic systems. The development of such selective methods is crucial for synthesizing enantiomerically pure derivatives for biological evaluation, as different stereoisomers can have vastly different pharmacological activities.

Below is a table summarizing representative synthetic approaches for creating benzofuran conjugates, which could be adapted for 7-Methoxybenzofuran-2(3H)-one.

Target ScaffoldSynthetic StrategyKey Reactants ExamplePotential Outcome
Quinoline Friedländer Condensation followed by cyclization2-amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoate2-(benzofuran-2-yl)-quinoline derivatives researchgate.net
Fused Quinoline Palladium-catalyzed C-H activation2-phenoxyquinoline derivativesBenzofuro[2,3-b]quinoline
Pyrazole Claisen–Schmidt condensation and cyclization2-acetyl benzofuran, 4-methoxy benzaldehyde (B42025), Hydrazine hydrate3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole researchgate.net

Advanced Spectroscopic Characterization of 7 Methoxybenzofuran 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the structure of a molecule. The chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra are indicative of the electronic environment of the nuclei.

For 7-Methoxybenzofuran-2(3H)-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the furanone ring, and the methoxy (B1213986) group protons. The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. libretexts.org The protons on the benzene (B151609) ring form a characteristic splitting pattern based on their substitution. The methylene protons (H-3) adjacent to the carbonyl group are expected to resonate around δ 3.5-4.5 ppm, while the methoxy protons (-OCH₃) will appear as a sharp singlet, typically between δ 3.5-4.0 ppm. libretexts.org

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-2) is highly deshielded and appears significantly downfield, generally in the range of δ 170-180 ppm. Aromatic carbons resonate between δ 110-160 ppm. The carbon of the methoxy group is typically found around δ 55-60 ppm, and the methylene carbon (C-3) of the lactone ring appears in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methoxybenzofuran-2(3H)-one Data is estimated based on known substituent effects and data from similar benzofuranone structures.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2 (C=O)-~175
3 (CH₂)~3.7~35
3a-~125
4~6.9 (d)~110
5~7.3 (t)~130
6~6.8 (d)~115
7-~158
7a-~150
OCH₃~3.9 (s)~56

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached. libretexts.org This is invaluable for assigning the signals of the methylene group (H-3 to C-3) and the aromatic protons to their respective carbons (H-4 to C-4, H-5 to C-5, and H-6 to C-6). The methoxy protons would also show a clear correlation to the methoxy carbon. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). libretexts.org This technique is crucial for establishing the connectivity of the entire molecule. For instance, the methylene protons (H-3) would be expected to show correlations to the carbonyl carbon (C-2) and the quaternary aromatic carbon (C-3a). The aromatic protons would show correlations to neighboring carbons, and the methoxy protons would correlate to the C-7 carbon, confirming the position of the methoxy group. columbia.eduresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In 7-Methoxybenzofuran-2(3H)-one, a NOESY spectrum would show a correlation between the methoxy protons and the aromatic proton at the H-6 position, providing definitive proof of the substituent's location.

Solid-State NMR Applications for Conformational Analysis

While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the molecular conformation and packing in the crystalline state. For benzofuranone derivatives, ssNMR can be used to study polymorphism, where different crystalline forms of the same compound can exhibit different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. Although specific ssNMR studies on 7-Methoxybenzofuran-2(3H)-one are not widely reported, the technique remains a powerful tool for analyzing the conformational rigidity and intermolecular interactions of such molecules in the solid phase.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a fingerprint of the molecule's functional groups. rsc.org For the parent compound, 2(3H)-benzofuranone, the most prominent feature is the strong carbonyl (C=O) stretching vibration. nih.govresearchgate.net

In 7-Methoxybenzofuran-2(3H)-one, key absorptions would include:

C=O Stretch: A strong, sharp absorption band is expected for the lactone carbonyl group, typically in the region of 1760-1780 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring. vscht.cz

C-O Stretch: The spectrum will show C-O stretching vibrations for both the ether linkage of the methoxy group and the ester linkage of the lactone. These typically appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H Stretch: These bands are typically found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretch: The methylene group protons will show stretching vibrations just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for 7-Methoxybenzofuran-2(3H)-one Data is based on characteristic frequencies for functional groups and data for 2(3H)-benzofuranone.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (CH₂)2850 - 3000Medium
Lactone C=O Stretch1760 - 1780Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-O Stretch (Ether and Ester)1000 - 1300Strong
Aromatic C-H Bending (Out-of-plane)750 - 900Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com While FT-IR is particularly sensitive to polar functional groups like carbonyls, Raman spectroscopy is often more sensitive to non-polar, symmetric vibrations, such as the C=C bonds in the aromatic ring.

For 7-Methoxybenzofuran-2(3H)-one, the Raman spectrum would provide valuable information:

The aromatic ring vibrations would be particularly prominent.

The carbonyl stretch is also observable in Raman spectra, though typically weaker than in IR. Studies on the parent 2(3H)-benzofuranone have identified the C=O stretch in the Raman spectrum. nih.govresearchgate.net

Vibrations involving the methoxy group and the furanone ring skeleton would also be present, helping to build a complete vibrational profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. In the context of 7-Methoxybenzofuran-2(3H)-one and its derivatives, MS is indispensable for confirming molecular weight and elucidating structural features through the analysis of fragmentation patterns. The ionization process transforms neutral molecules into charged ions, which are then separated based on their m/z ratio, generating a mass spectrum that serves as a molecular fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent tool for analyzing volatile and thermally stable compounds like 7-Methoxybenzofuran-2(3H)-one. In this technique, the compound is vaporized and separated from other components in a mixture based on its retention time in the GC column before entering the mass spectrometer.

The primary applications of GC-MS in the study of 7-Methoxybenzofuran-2(3H)-one include:

Purity Assessment: The presence of a single, sharp peak in the gas chromatogram at a specific retention time is a strong indicator of the sample's purity. Conversely, multiple peaks suggest the presence of impurities or related substances.

Molecular Weight Confirmation: The mass spectrum provides the mass of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. For 7-Methoxybenzofuran-2(3H)-one (C₉H₈O₃), the expected nominal mass of the molecular ion is 164 amu.

Structural Elucidation: The fragmentation pattern observed in the mass spectrum offers vital clues about the molecule's structure. The fragmentation of 7-Methoxybenzofuran-2(3H)-one under electron ionization (EI) is expected to follow characteristic pathways for aromatic ethers and lactones. msu.edu Common fragmentation involves the cleavage of C-C and C-O bonds. msu.edu

Key fragmentation pathways for benzofuran (B130515) derivatives include the loss of small, stable molecules or radicals. For 7-Methoxybenzofuran-2(3H)-one, expected fragment ions would arise from processes such as the loss of a methyl radical (•CH₃) from the methoxy group, the elimination of carbon monoxide (CO) from the lactone ring, or a combination of these events. youtube.comresearchgate.net

Table 1: Predicted GC-MS Fragmentation Data for 7-Methoxybenzofuran-2(3H)-one

m/z Value Predicted Fragment Ion Predicted Neutral Loss
164[C₉H₈O₃]⁺• (Molecular Ion)-
149[C₈H₅O₃]⁺•CH₃
136[C₈H₈O₂]⁺•CO
121[C₇H₅O₂]⁺CO + •CH₃
108[C₇H₈O]⁺•2CO
93[C₆H₅O]⁺2CO + •CH₃

This table is based on established fragmentation principles for related chemical structures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of more complex mixtures, thermally unstable, or non-volatile derivatives of 7-Methoxybenzofuran-2(3H)-one, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. spectroscopyworld.com This technique couples the high-resolution separation of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry. spectroscopyworld.comwindows.net It is particularly useful for identifying and quantifying trace amounts of compounds in intricate matrices such as biological fluids or environmental samples. nih.gov

LC-MS/MS analysis typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which minimize fragmentation in the ion source and primarily produce the protonated molecule [M+H]⁺ or other adducts. nih.gov This precursor ion can then be selected and subjected to collision-induced dissociation (CID) to generate a characteristic spectrum of product ions (MS/MS). This process enhances selectivity and allows for unambiguous identification. spectroscopyworld.com

For instance, in the analysis of a synthesized derivative such as (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one (C₁₅H₁₂N₂O₃), ESI-MS analysis identified the protonated molecule [M+H]⁺ at an m/z of 269.26. nih.gov An LC-MS/MS method would involve selecting this precursor ion and fragmenting it to produce specific product ions, confirming the structure and allowing for its detection in a complex mixture.

Table 2: Example of LC-MS/MS Parameters for a Hypothetical Derivative

Parameter Value/Description
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 269.26 ([M+H]⁺)
Collision Energy Optimized for specific transitions
Product Ion 1 (Q3) e.g., m/z 177 (Loss of phenylhydrazine)
Product Ion 2 (Q3) e.g., m/z 149 (Further loss of CO)

This table provides a hypothetical example to illustrate the principles of an LC-MS/MS experiment for a known derivative. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic and conjugated systems like 7-Methoxybenzofuran-2(3H)-one, the most significant electronic transitions are π → π*. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore system.

The UV-Vis spectrum of 7-Methoxybenzofuran-2(3H)-one is expected to be dominated by strong absorption bands arising from the benzofuranone core. The benzene ring fused to the furanone ring creates an extended conjugated system. Studies on similar benzofuran structures show characteristic absorption bands in the UV region. researchgate.net For example, a resorcinarene (B1253557) derivative containing a fused benzofuran moiety exhibits two main absorption bands, one at approximately 290 nm and a shoulder between 325-350 nm. researchgate.net Similarly, various 2-(2'-hydroxyphenyl)benzoxazole derivatives, which share structural similarities, show maximum absorption wavelengths (λmax) between 336 and 374 nm. scielo.br

These absorptions are attributed to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the benzofuran ring. researchgate.net

Table 3: Typical UV-Vis Absorption Data for Benzofuran-Related Structures

Compound/Derivative Class Solvent λmax (nm) Molar Absorptivity (ε)
Benzofuran Mono-crown DerivativeTHF~290Not Specified
2-(2'-hydroxyphenyl)benzoxazole Derivative 1Ethanol (B145695)3361.83 x 10⁴ M⁻¹cm⁻¹
2-(2'-hydroxyphenyl)benzoxazole Derivative 2Ethanol3745.30 x 10⁴ M⁻¹cm⁻¹

Data sourced from related but distinct molecular structures to illustrate typical absorption ranges for this class of compounds. researchgate.netscielo.br

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural and functional properties of a molecule.

The analysis revealed that the 2,3-dihydro-1-benzofuran ring system is essentially planar. nih.gov In the crystal packing, molecules are linked into dimers by N—H⋯O hydrogen bonds. nih.gov These dimers are further connected through π–π stacking interactions between the benzene and furan (B31954) rings of adjacent molecules, with a centroid-to-centroid distance of 3.5316 (19) Å. nih.gov Such non-covalent interactions are fundamental in dictating the supramolecular architecture of the crystal.

Table 4: Crystallographic Data for (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one

Parameter Value
Chemical Formula C₁₅H₁₂N₂O₃
Formula Weight 268.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.2346 (4)
b (Å) 7.9304 (5)
c (Å) 22.0163 (13)
α (°) 90
β (°) 97.436 (2)
γ (°) 90
Volume (ų) 1255.10 (13)
Z (molecules/unit cell) 4

Data obtained from the single-crystal X-ray diffraction study of a key derivative. nih.gov

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for 7-Methoxybenzofuran-2(3H)-one. Generating content would require extrapolating from different molecules, which would violate the core instruction to focus solely on the specified compound.

For context, computational studies on similar benzofuran structures have been performed. For instance, research on derivatives like 7-methoxy-benzofuran-2-carboxylic acid and other substituted benzofurans has explored their optimized geometries, electronic properties (such as HOMO-LUMO analysis), and predicted spectroscopic data using Density Functional Theory (DFT). Similarly, intermolecular interactions of some derivatives have been analyzed using techniques like Hirshfeld surface analysis. However, these findings are specific to the studied molecules and cannot be accurately attributed to 7-Methoxybenzofuran-2(3H)-one.

To fulfill the user's request, dedicated computational studies would need to be performed on 7-Methoxybenzofuran-2(3H)-one to generate the specific data points required for each section of the outline.

Computational Studies on 7 Methoxybenzofuran 2 3h One

In Silico Screening and Molecular Docking Studies

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns of a small molecule (ligand) with a biological target, typically a protein or enzyme. This process is fundamental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Prediction for Biological Targets

There are no specific studies in the available literature that detail the molecular docking of 7-Methoxybenzofuran-2(3H)-one against any biological targets. Such a study would involve:

Target Identification: Selecting proteins or enzymes implicated in a disease pathway that could potentially be modulated by this compound.

Docking Simulation: Using computational software to place the 3D structure of 7-Methoxybenzofuran-2(3H)-one into the binding site of the target protein.

Interaction Analysis: Evaluating the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. The binding energy, a score indicating the predicted affinity, would also be calculated.

Without experimental or computational data, it is not possible to construct a table of predicted interactions or binding affinities for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, untested compounds based on their structural features.

No QSAR models that include 7-Methoxybenzofuran-2(3H)-one as part of their training or test set have been identified in the scientific literature. The development of a QSAR model relevant to this compound would require:

A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).

Calculation of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties.

Application of statistical methods to build a mathematical equation linking the descriptors to the observed activity.

As no such studies featuring 7-Methoxybenzofuran-2(3H)-one are available, a data table of relevant QSAR models or their predictive outcomes cannot be generated.

Mechanistic Investigations of Biological Activities of 7 Methoxybenzofuran 2 3h One Derivatives in Vitro Focus

Anticancer Activity Profiling (In Vitro)

Derivatives of 7-Methoxybenzofuran-2(3H)-one have been the subject of extensive in vitro investigation to characterize their potential as anticancer agents. These studies primarily focus on their ability to inhibit cancer cell growth, interfere with essential cellular machinery, and modulate pathways critical for tumor progression.

Growth Inhibitory Activity against Cancer Cell Lines

A significant body of research has demonstrated the potent growth inhibitory activity of various benzofuran (B130515) derivatives against a wide spectrum of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and evaluated for their antiproliferative effects. One of the most potent compounds, 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide, displayed significant activity against several cell lines, including colon (HCT116), cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. nih.gov Its IC50 values ranged from 0.57 to 5.7 μM across these cell lines. nih.gov

Similarly, studies on other benzofuran derivatives have revealed potent cytotoxicity. The compound 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one showed promising activity against Caski (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 26.96 ± 4.97 µM and 5.13 ± 0.86 µM, respectively. uj.ac.za Another study highlighted a benzofuran derivative, MBF061, which exhibited an IC50 of 35.66 ± 3.01 μM against MDA-MB-231 cells. digitellinc.com

The following table summarizes the in vitro growth inhibitory activities of selected benzofuran derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamideA549Lung0.57 nih.gov
6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamideHeLaCervical0.73 nih.gov
6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamideHCT-116Colon0.87 nih.gov
6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamideHepG2Liver5.74 nih.gov
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneMDA-MB-231Breast5.13 ± 0.86 uj.ac.za
1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-oneCaskiCervical26.96 ± 4.97 uj.ac.za
MBF061 (a monomethylated benzofuran derivative)MDA-MB-231Breast35.66 ± 3.01 digitellinc.com

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Studies

One of the key mechanisms underlying the anticancer activity of these derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a critical target for cancer therapy. nih.gov

Several 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have been identified as a novel class of tubulin polymerization inhibitors. nih.gov Mechanistic studies have shown that these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Their mode of action involves binding to the colchicine site on tubulin, thereby preventing the assembly of microtubules. nih.govnih.gov

For example, the compound 6-Methoxy-N-phenyl-3-(4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)benzofuran-2-carboxamide was found to effectively inhibit tubulin polymerization, leading to the disruption of mitotic spindle formation in A549 lung cancer cells. nih.gov Molecular docking studies further confirmed that this compound fits well into the colchicine binding site of tubulin. nih.gov Another potent derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, also demonstrated exceptional potency as a tubulin polymerization inhibitor. monash.edu

Antiangiogenic Pathway Investigations

In addition to direct cytotoxicity, some benzofuran derivatives exhibit properties that suggest an antiangiogenic mechanism of action. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The disruption of a tumor's blood supply is a key strategy in cancer therapy.

The potent tubulin polymerization inhibitor 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) has been identified as having significant tumor vascular disrupting properties. monash.edu This activity is linked to its potent and selective antiproliferative effects on activated endothelial cells, which are the primary cells involved in forming new blood vessels. By targeting the tumor vasculature, such compounds can induce vascular shutdown within the tumor, leading to cancer cell death. monash.edu

Role of Substitution Patterns on Cytotoxic Activity

Structure-activity relationship (SAR) studies have been crucial in optimizing the cytotoxic potency of benzofuran derivatives. These studies have shown that the type and position of substituents on the benzofuran ring system significantly influence their biological activity. nih.gov

Key findings from SAR analyses include:

Methoxy (B1213986) Groups: The presence and position of methoxy groups are critical. For instance, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the 6-position was found to contribute to maximal activity. nih.gov

Halogenation: The introduction of halogen atoms such as bromine or chlorine into the benzofuran ring has been shown to consistently increase anticancer activity. nih.govresearchgate.net This enhancement is likely due to the ability of halogens to form "halogen bonds," which can improve the binding affinity of the compound to its biological target. nih.gov

Substituents at C-2 and C-3: Substitutions at the C-2 position of the benzofuran ring, often with ester or heterocyclic rings, are considered crucial for cytotoxic activity. nih.gov Similarly, modifications at the C-3 position, such as the introduction of an amino or dimethylamino group, have been explored to enhance potency. nih.gov

Lipophilicity: Increasing the lipophilicity of the derivatives, for example by extending an aliphatic chain, has been shown to enhance antiproliferative activity against breast cancer cells. digitellinc.com

Enzyme Inhibition Studies and Mechanistic Insights

Beyond their direct effects on cancer cells, 7-Methoxybenzofuran-2(3H)-one derivatives have been studied for their ability to inhibit specific enzymes, which can contribute to their therapeutic profile or indicate potential drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2A6)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins involved in the metabolism of a vast array of endogenous and exogenous compounds, including many drugs. nih.gov Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs. nih.gov

Certain benzofuran derivatives have been identified as potent and selective inhibitors of CYP2A6, an enzyme known for its role in metabolizing nicotine (B1678760) and activating certain procarcinogens. jst.go.jpjst.go.jpnih.gov The inhibition of CYP2A6 is being explored as a strategy for smoking cessation and cancer prevention. jst.go.jpnih.gov

In a study investigating synthetic models related to methoxalen, a known CYP2A6 inhibitor, various methoxybenzofuran derivatives were evaluated. 4-Methoxybenzofuran was found to have the strongest inhibitory effect on CYP2A6 among the tested benzofuran derivatives, with an IC50 value of 2.20 µM. jst.go.jpnih.gov The position of the methoxy group on the benzofuran ring was found to be a critical determinant of the inhibitory potency. jst.go.jpsemanticscholar.org For example, 3,6-dimethoxybenzofuran and 3,7-dimethoxybenzofuran also exhibited comparable activities against CYP2A6 with IC50 values of 1.92 µM and 2.00 µM, respectively. semanticscholar.org

The table below presents the inhibitory activity of selected methoxybenzofuran derivatives on CYP2A6.

CompoundEnzymeIC50 (μM)Reference
4-MethoxybenzofuranCYP2A62.20 jst.go.jpnih.gov
3,6-DimethoxybenzofuranCYP2A61.92 semanticscholar.org
3,7-DimethoxybenzofuranCYP2A62.00 semanticscholar.org

Phosphatase Inhibition (e.g., mPTPB)

Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) is a critical virulence factor secreted by the bacterium, enabling its survival within host macrophages. nih.gov Inhibition of mPTPB is a promising strategy for the development of novel anti-tuberculosis agents. nih.govubc.ca Studies have shown that derivatives of a benzofuran salicylic (B10762653) acid scaffold can be potent and selective inhibitors of mPTPB. nih.govnih.gov

One such study transformed a benzofuran salicylic acid scaffold into a highly effective mPTPB inhibitor with an IC₅₀ value of 38 nM. nih.gov This inhibitor demonstrated over 50-fold selectivity against a wide array of other protein tyrosine phosphatases (PTPs). nih.gov Mechanistically, these inhibitors are capable of reversing the altered host immune responses induced by mPTPB. nih.gov For example, they can restore the ability of macrophages to secrete interleukin-6 (IL-6) and undergo apoptosis in response to interferon-γ stimulation. nih.gov This validates the concept that chemical inhibition of mPTPB can be a therapeutically beneficial approach for treating tuberculosis. nih.gov

The efficacy of these inhibitors is further enhanced by the fact that they target mPTPB within the cytosol of macrophages, thus bypassing the need to penetrate the thick mycobacterial cell wall. nih.gov This circumvents a significant barrier to the delivery of many antibacterial compounds. nih.gov

Compound Scaffold Target IC₅₀ Selectivity Mechanism of Action
Benzofuran salicylic acidmPTPB38 nM>50-fold vs other PTPsReverses mPTPB-induced immune suppression, restores IL-6 secretion and apoptosis. nih.gov

Cholinesterase Inhibition Mechanisms

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov A series of novel benzofuran-based compounds were designed and synthesized as potential acetylcholinesterase inhibitors (AChEIs). nih.gov

In vitro investigations revealed that several of these derivatives displayed promising inhibitory activity against acetylcholinesterase (AChE). nih.gov For instance, compounds designated as 7c and 7e exhibited IC₅₀ values of 0.058 µM and 0.086 µM, respectively, which are comparable to the IC₅₀ value of the well-established drug donepezil (B133215) (0.049 µM). nih.gov Molecular docking studies of these potent inhibitors indicated that they bind effectively within the active site of the AChE enzyme, adopting binding modes similar to that of donepezil. nih.gov

Further structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the phenyl moiety for inhibitory activity. nih.gov The presence of an alkyl group at positions 2 and 3 of the phenyl ring was found to be crucial for the observed potency. nih.gov Some benzofuran derivatives have also shown inhibitory activity against butyrylcholinesterase (BChE), another key enzyme in acetylcholine metabolism. nih.govresearchgate.net

Compound Target Enzyme IC₅₀ (µM) Reference Compound (IC₅₀, µM)
7cAcetylcholinesterase (AChE)0.058Donepezil (0.049) nih.gov
7eAcetylcholinesterase (AChE)0.086Donepezil (0.049) nih.gov

BACE-1 Activity Modulation

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.gov Inhibition of BACE-1 is therefore a major therapeutic target for the development of disease-modifying treatments for Alzheimer's. nih.gov

While direct studies on 7-Methoxybenzofuran-2(3H)-one and BACE-1 are limited, research on related benzofuran and other heterocyclic structures provides insights into potential mechanisms. For example, aminonaphthoquinone derivatives have been shown to mitigate Aβ₄₂-induced cellular damage in SH-SY5Y cells by, in part, modulating BACE-1 activity. nih.gov Pretreatment with certain aminonaphthoquinone derivatives significantly reduced the increase in intracellular BACE-1 activity caused by Aβ₄₂ exposure. nih.gov

Molecular docking studies with other classes of compounds, such as benzothiazoles, have shown that specific structural features can facilitate binding to the active site of BACE-1. nih.gov These interactions often involve the formation of hydrogen bonds with key catalytic aspartic acid residues. nih.gov This suggests that appropriately substituted benzofuran-2(3H)-one derivatives could potentially be designed to interact with and modulate the activity of BACE-1.

Dopamine (B1211576) Receptor Selectivity (D3R vs D2R)

The dopamine D3 receptor (D3R) is a promising therapeutic target for various neurological and neuropsychiatric disorders. nih.gov However, developing selective D3R ligands is challenging due to the high structural similarity with the D2 receptor (D2R). nih.govfrontiersin.org Achieving selectivity is crucial to minimize off-target side effects. mdpi.com

Studies on a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif have shed light on the structural determinants of D3R versus D2R selectivity. nih.gov For instance, the 4-cyanophenyl analogue (compound 7) displayed a strong affinity for D3R (Ki = 6.3 nM) and lacked affinity for D1R and D2R. nih.gov Docking studies revealed that the selectivity of these analogues is attributed to strong interactions between the extracellular loop 2 (ECL2) of the D3R and the arylamide motifs of the ligands. nih.gov

The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol head group was found to be well-tolerated for D3R affinity and selectivity. nih.gov The presence of an additional hydrogen bond interaction with Ser192 in the orthosteric binding site of D3R may account for the higher affinity of certain compounds compared to others. nih.gov These findings provide a molecular basis for the rational design of D3R-selective ligands based on related scaffolds.

Compound Motif D3R Affinity (Ki) D2R Affinity (Ki) Key Structural Feature for Selectivity
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with 4-cyanophenyl6.3 nMNo affinityInteraction with ECL2 of D3R. nih.gov
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol with 4-fluorophenyl4.4 nMNot specifiedMaintained D3R selectivity. nih.gov

Antioxidant Activity Evaluation (In Vitro)

Benzofuran-2-one derivatives, particularly those bearing hydroxyl groups on the aromatic ring, have been synthesized and evaluated for their antioxidant capacity. mdpi.comnih.gov The antioxidant potential of these compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. stuba.sknih.govresearchgate.net

In one study, a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives were synthesized from various polyphenols. nih.gov Their antioxidant capacity was evaluated using both the DPPH assay and cyclic voltammetry. nih.gov The results from these two methods were compared to provide a comprehensive understanding of their antioxidant potential. nih.gov

The presence of a catechol functional group, a common feature in many natural phenolic antioxidants, is often associated with potent radical scavenging activity. mdpi.com The mechanism of action involves the donation of a hydrogen atom or an electron to stabilize free radicals. stuba.sk The evaluation of antioxidant activity should ideally be conducted using multiple assays, as each method has its own specific mechanism of action. stuba.sk

Assay Principle Relevance to Benzofuran-2-ones
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. stuba.sknih.govUsed to quantify the antioxidant capacity of synthesized 3,3-disubstituted-3H-benzofuran-2-one derivatives. nih.gov
ABTS Radical ScavengingMeasures the ability of a compound to scavenge the pre-formed ABTS radical cation. stuba.sknih.govA common method for evaluating the antioxidant potential of phenolic compounds. nih.gov
Cyclic VoltammetryAn electrochemical method used to study the oxidation and reduction processes of molecules.Provides information on the electron-donating ability of the benzofuran-2-one derivatives. nih.gov

Antiviral Activity Investigations (In Vitro)

The hepatitis C virus (HCV) is a major global health concern, and the development of direct-acting antiviral agents is a key research focus. nih.govwisc.edu The benzofuran scaffold has been identified as a promising chemotype for the development of potent HCV inhibitors. nih.gov

High-throughput screening of a large compound library using a cell-based HCV luciferase reporter assay led to the identification of a benzofuran class of HCV inhibitors. nih.gov Optimization of this scaffold resulted in the discovery of several compounds with potent anti-HCV activity (EC₅₀ < 100 nM), low cytotoxicity (CC₅₀ > 25 µM), and excellent selectivity indices. nih.gov

Structure-activity relationship studies revealed that certain substitutions on the benzofuran ring are critical for antiviral activity. For example, the presence of an alcohol group adjacent to an alkyne linker at the R₃ position was found to be important for HCV inhibition. nih.gov Conversely, the absence of a C3-alkynyl moiety led to a significant or complete loss of inhibitory activity. nih.gov Further investigations have shown that some benzofuran derivatives may target the early stages of HCV infection, as evidenced by a greater reduction in intracellular viral levels. nih.gov

Compound Series Key Structural Feature Anti-HCV Activity (EC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (CC₅₀/EC₅₀)
2{5}Alcohol group at R₃84 nM>100 µM>1190
3{4}3-(1-ethynylcyclohexanol) and 5-(3',4',5'-trimethoxyphenyl) substitution177 nM>100 µM>568

Targeting SARS-CoV-2 Proteins (Main Protease, Spike Glycoprotein, RdRp)

While direct enzymatic inhibition of SARS-CoV-2 proteins such as the Main Protease (Mpro), Spike Glycoprotein, or RNA-dependent RNA polymerase (RdRp) by 7-Methoxybenzofuran-2(3H)-one derivatives has not been extensively documented, research has identified a host-targeting antiviral mechanism through which benzofuran derivatives can inhibit SARS-CoV-2 replication in vitro.

A 2024 study identified a series of benzofuran derivatives that act as agonists for the Stimulator of Interferon Genes (STING) protein. nih.gov The activation of STING is a critical step in the innate immune response, leading to the production of type I interferons (IFN-I) and the establishment of an antiviral state in host cells. The mechanism of action is therefore not a direct interaction with viral proteins but rather an immunomodulatory effect on the host cell. nih.gov

Compound ClassTarget VirusCell LineActivity (EC₅₀)Mechanism of Action
Benzofuran DerivativesSARS-CoV-2BEAS-2B & Calu-3Nanomolar (nM) rangeSTING Agonist (Host-Targeting, IFN-dependent)
Benzofuran DerivativesHuman coronavirus 229EBEAS-2B & MRC-5Micromolar (µM) rangeSTING Agonist (Host-Targeting, IFN-dependent)

DNA Cleavage Mechanisms

The interaction of benzofuran derivatives with DNA is complex and often involves indirect mechanisms that lead to DNA damage rather than direct cleavage by the compound itself. The toxicity of the parent benzofuran scaffold has been attributed to its metabolic activation in vivo to a reactive arene oxide. mdpi.com This epoxide intermediate is electrophilic and can readily react with nucleophilic biomolecules, including DNA, leading to alkylation and the formation of DNA adducts. mdpi.comacs.org

In vitro studies have explored mechanisms related to DNA damage. One investigation focused on a benzofuran derivative's ability to stabilize topoisomerase 1 (Top 1)-DNA covalent complexes. The study found that the compound led to a dose-dependent increase in Reactive Oxygen Species (ROS) levels within cells. This generation of ROS is proposed to cause oxidative DNA damage, which in turn can trap the Top 1-DNA complex, inhibiting the DNA religation step and leading to strand breaks. nih.gov

Another study noted that the introduction of a nitro group to a benzofuran derivative resulted in a compound that could reduce the melting temperature of DNA, suggesting a direct interaction that affects the stability of the double helix, though this does not equate to cleavage. nih.gov These findings indicate that the primary mechanisms of DNA damage by benzofuran derivatives are indirect, relying on either metabolic activation to alkylating agents or the generation of ROS to induce oxidative damage. mdpi.comnih.gov

NF-κB Inhibitory Activity

Derivatives of benzofuran have been identified as potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. The mechanism of inhibition has been elucidated through targeted in vitro studies.

One investigation focused on a synthetic benzofuran lignan (B3055560) derivative, designated Benfur. This compound was shown to effectively inhibit endotoxin-induced NF-κB activation. The mechanism involves the suppression of IκBα (inhibitor of NF-κB) degradation, which is a critical step for NF-κB activation. By preventing the degradation of IκBα, Benfur blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its ability to bind to DNA and activate the transcription of pro-inflammatory genes. nih.gov

Further mechanistic detail was provided in a study of novel heterocyclic/benzofuran hybrids. A lead compound from this series, compound 5d , was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The results demonstrated that compound 5d acts upstream in the signaling cascade by significantly inhibiting the phosphorylation of the IκB kinase complex (IKKα/IKKβ) in a dose-dependent manner. This action prevents the subsequent phosphorylation and degradation of IκBα, which in turn sequesters the p65 subunit in the cytoplasm. The study confirmed that the phosphorylation of p65 itself was also significantly inhibited. nih.gov The downstream effect of this pathway inhibition was a potent reduction in the production of nitric oxide (NO), a key inflammatory mediator. nih.gov

CompoundCell LineInhibitory ActionReported IC₅₀Key Mechanistic Finding
Compound 5d (piperazine/benzofuran hybrid)RAW264.7Inhibition of Nitric Oxide (NO) generation52.23 ± 0.97 µMInhibits phosphorylation of IKKα/IKKβ, IκBα, and p65
Benfur (benzofuran lignan derivative)Jurkat & U-937Inhibition of NF-κB DNA bindingNot ReportedInhibits IκBα degradation and p65 nuclear translocation

Applications of 7 Methoxybenzofuran 2 3h One in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The 7-methoxybenzofuran (B1297906) scaffold is a versatile intermediate in the construction of more complex molecular architectures, particularly for naturally occurring compounds and their analogues. The strategic placement of the methoxy (B1213986) and lactone functionalities allows for a wide range of chemical transformations.

Synthetic chemists utilize the benzofuranone core as a starting point for creating elaborate substitution patterns. oregonstate.edu Methodologies for the regioselective synthesis of benzofuranones are crucial, as they provide access to specific isomers required for building complex target molecules. oregonstate.edu For instance, the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes can yield highly substituted benzofuranones, demonstrating the programmability of substitution on this scaffold. oregonstate.edu

While direct synthetic examples starting from 7-Methoxybenzofuran-2(3H)-one are specific, the utility of closely related 7-methoxybenzofuran intermediates is well-documented. For example, 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, derived from vanillin, serves as a crucial intermediate in the synthesis of certain coumarin (B35378) derivatives. This highlights the importance of the 7-methoxybenzofuran skeleton as a precursor in organic synthesis. The general reactivity of the benzofuran-2(3H)-one system allows for modifications such as alkylation, arylation, and condensation reactions, paving the way for diverse molecular structures.

Table 1: Examples of Methoxy-Substituted Benzofuran (B130515) Intermediates in Synthesis This table is interactive. Sort by clicking column headers.

Intermediate Compound Starting Material(s) Target Molecule/Class Reference
7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde Vanillin, Propargyl bromide Coumarin derivatives
7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde 5-iodo vanillin, Phenyl acetylene Phenyl-substituted benzofurans
2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde Isovanillin, Ethynyl cyclopentanol Cyclopentyl-substituted benzofurans
Substituted Benzofuranones 3-hydroxy-2-pyrones, Nitroalkenes Complex Benzofurans oregonstate.edu

Development of Novel Molecular Scaffolds for Drug Discovery

The benzofuran ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net The specific substitution pattern, including the presence and position of a methoxy group, plays a critical role in modulating the pharmacological activity of these derivatives. nih.govnih.gov

Research into the structure-activity relationships (SAR) of benzofuran derivatives has revealed that the position of the methoxy group on the benzene (B151609) ring is crucial for biological efficacy. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl) benzo[b]furan derivatives evaluated for antiproliferative activity, a methoxy group at the C-6 position conferred the highest potency, while moving it to the C-7 position resulted in a significant loss of activity. nih.govnih.gov This underscores the sensitivity of biological targets to the electronic and steric environment of the scaffold.

Despite the lower activity observed for some 7-methoxy derivatives in specific assays, the scaffold remains highly relevant. Methoxy-substituted benzofurans have been investigated for a range of therapeutic applications, including as anticancer agents and as antagonists for adenosine (B11128) receptors, which are targets for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov For instance, certain 6,7-dimethoxybenzofuran derivatives have shown promising affinity for adenosine A1 and A2A receptors. nih.gov The benzofuran-2(3H)-one core itself is found in derivatives investigated as novel inhibitors of DRAK2, a kinase involved in apoptosis, suggesting a potential role in protecting islet β-cells in the context of diabetes. researchgate.netsemanticscholar.org

Table 2: Biological Activities of Methoxy-Substituted Benzofuran Derivatives This table is interactive. Sort by clicking column headers.

Compound Class Specific Substitution Biological Target/Activity Disease Area Reference(s)
2-Benzoyl-benzo[b]furans 6-Methoxy Tubulin polymerization inhibition Cancer nih.gov
2-Benzoyl-benzo[b]furans 7-Methoxy Lower antiproliferative activity compared to 6-methoxy Cancer nih.gov
2-Benzoyl-1-benzofurans 6,7-Dimethoxy Adenosine A1/A2A receptor antagonism Neurodegenerative diseases nih.gov
Benzofuran-3(2H)-ones Various DRAK2 inhibition Diabetes researchgate.netsemanticscholar.org

Contributions to Catalysis and Material Science

The applications of benzofuran derivatives extend beyond medicine into the realms of materials science and, to a lesser extent, catalysis. The fused aromatic system of benzofuran imparts specific electronic and photophysical properties that can be fine-tuned through substitution.

In materials science, benzofurans and their derivatives are explored for their potential use in organic electronics. researchgate.netresearchgate.net Their inherent fluorescence, thermal stability, and electrochemical behavior make them attractive candidates for components in organic light-emitting diodes (OLEDs) and as organic electroluminescent materials. researchgate.net The delocalized π-electron system allows for efficient charge transport, a critical property for semiconductor applications. researchgate.net The synthesis of chalcone (B49325) derivatives incorporating a 7-methoxy-1-benzofuran moiety has been reported, with studies focusing on their spectroscopic, optical, and conductivity properties, which can be controlled by concentration. researchgate.netnih.gov These properties are essential for the development of new nonlinear optical (NLO) materials and other optoelectronic devices. researchgate.net

While the direct role of 7-Methoxybenzofuran-2(3H)-one as a catalyst is not extensively documented, the synthesis of benzofuran derivatives often involves catalytic processes. Conversely, there is growing interest in developing catalyst-free synthetic routes for these compounds to enhance sustainability. rsc.org The unique electronic nature of the 7-methoxybenzofuran scaffold, however, suggests potential for its incorporation into more complex ligand systems for catalysis or as a functional dopant in conductive polymers and other advanced materials.

Future Research Directions and Translational Perspectives for 7 Methoxybenzofuran 2 3h One

The benzofuranone scaffold, a core component of numerous natural and synthetic compounds, continues to be a focal point in medicinal chemistry and materials science due to its wide array of biological activities. chemistryviews.orgresearchgate.netrsc.org The specific derivative, 7-Methoxybenzofuran-2(3H)-one, represents a promising, albeit less explored, member of this family. Future research efforts are poised to unlock its full potential, focusing on the rational design of new drugs, innovative and sustainable synthesis, deeper mechanistic understanding through advanced analytical techniques, and expansion into novel applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methoxybenzofuran-2(3H)-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: A widely used approach involves cyclization of substituted phenolic precursors with acid anhydrides or aldehydes. For example, substituted benzofuranones can be synthesized via Claisen-Schmidt condensation followed by intramolecular cyclization (e.g., using methoxy-substituted benzaldehyde derivatives and ketones under acidic conditions) . Optimization includes adjusting reaction temperature (e.g., reflux in ethanol or toluene), catalyst choice (e.g., piperidine for aldol condensations), and purification via column chromatography to isolate isomers . Yield improvements may require inert atmospheres or controlled stoichiometry of substituents (e.g., methoxy groups) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 7-Methoxybenzofuran-2(3H)-one?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for confirming substituent positions (e.g., methoxy groups at C7) and stereochemistry . X-ray crystallography provides definitive structural validation, as demonstrated for 5-Methoxy-2-benzofuran-1(3H)-one, where bond angles and torsion angles were resolved to confirm the lactone ring geometry . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1750 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 7-Methoxybenzofuran-2(3H)-one derivatives?

  • Methodological Answer: Discrepancies often arise from variations in substituent positions (e.g., methoxy vs. hydroxy groups) or stereoisomerism. To address this, perform comparative bioassays using rigorously purified isomers (e.g., via preparative HPLC) and standardized cell lines . For example, in benzofuran derivatives, even minor positional changes (e.g., 6-methoxy vs. 7-methoxy) can drastically alter receptor binding . Validate results with computational docking studies to correlate activity with molecular interactions.

Q. What strategies mitigate byproduct formation during the synthesis of methoxy-substituted benzofuranones?

  • Methodological Answer: Byproducts like regioisomers or oxidation adducts can be minimized by:

  • Protecting groups : Temporarily shield reactive hydroxyl groups during synthesis (e.g., using benzyl ethers) to direct cyclization .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in Friedel-Crafts alkylation steps .
  • Low-temperature conditions : Reduce thermal degradation by conducting reactions at 0–5°C during critical steps like ketone formation .

Q. How can reaction mechanisms in methoxybenzofuranone synthesis be elucidated using isotopic labeling or computational methods?

  • Methodological Answer: Isotopic labeling (e.g., 18O^{18}O) of carbonyl groups can track oxygen incorporation during lactone ring formation . Density functional theory (DFT) calculations can model transition states to identify rate-determining steps, such as the cyclization of intermediates like 3-methoxybenzaldehyde derivatives . Kinetic studies under varying pH and solvent polarity further clarify nucleophilic attack pathways .

Q. What are the challenges in scaling up lab-scale synthesis of 7-Methoxybenzofuran-2(3H)-one for research applications?

  • Methodological Answer: Key challenges include:

  • Purification : Scaling column chromatography is impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or distillation for bulk purification .
  • Exothermic reactions : Control heat dissipation in cyclization steps to prevent decomposition (e.g., use jacketed reactors) .
  • Isomer separation : Optimize solvent systems for fractional crystallization of (Z)- and (E)-isomers, which may co-elute during large-scale synthesis .

Data Contradiction Analysis

Q. How should conflicting spectral data for methoxybenzofuranone derivatives be reconciled?

  • Methodological Answer: Discrepancies in NMR shifts often stem from solvent effects or impurities. For example, methoxy proton signals in DMSO-d6d_6 may split due to hydrogen bonding, whereas CDCl3_3 yields sharper peaks . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out adducts. If crystallographic data conflicts with solution-phase NMR, consider dynamic effects like ring puckering in solution .

Experimental Design

Q. How to design a structure-activity relationship (SAR) study for 7-Methoxybenzofuran-2(3H)-one derivatives?

  • Methodological Answer:

Variate substituents : Synthesize analogs with methoxy groups at C5, C6, or C7 and compare bioactivity .

Assay selection : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) .

Control for stereochemistry : Test isolated (Z)- and (E)-isomers separately, as seen in similar benzofuranone studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.